Compound Description: This compound served as a lead compound in the development of selective cyclin-dependent kinase 9 (CDK9) inhibitors. [] It exhibited inhibitory activity against both CDK2 and CDK9, with a preference for the "inward" conformation within the CDK9 binding site. [] This conformational preference inspired the design of macrocyclic structures to enhance selectivity for CDK9. []
Relevance: While not directly structurally analogous, Compound 5 shares the core 1,4-diazepane ring system with 4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one. The research on Compound 5 emphasizes the importance of conformational preferences in kinase binding and provides a rationale for exploring structural modifications around the 1,4-diazepane core to achieve desired selectivity profiles. []
Compound Description: This macrocycle, incorporating a 1,4-diazepane moiety, was synthesized as a model compound to optimize ring-closing metathesis reactions in the development of selective CDK9 inhibitors. [] It exhibited limited inhibitory activity against CDK2 and Aurora kinases A and B (ARKs), exceeding 219 nM for all three targets. []
Relevance: The structural similarity of Compound 43, particularly the presence of the 1,4-diazepane ring, to 4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one highlights the use of ring-closing metathesis as a potential synthetic strategy for creating structurally related macrocycles. [] The study utilizing Compound 43 underscores the influence of substituent modifications on biological activity, emphasizing the need for fine-tuning within this chemical space. []
Relevance: Despite not being a 1,4-diazepane derivative, Compound 44's inclusion in the study alongside 4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one helps delineate the impact of ring size and heteroatom placement on biological activity. [] Its synthesis further reinforces the feasibility of ring-closing metathesis as a synthetic approach for related macrocycles. []
Compound Description: Derived from structural modifications of Compound 44, specifically the introduction of a cyano group, this macrocycle emerged as a highly selective CDK9 inhibitor. [] It displayed 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity for CDK9 over ARKs. [] Further kinase profiling revealed tyrosine-protein kinase Lyn(h) as a potential off-target. []
Relevance: Although structurally distinct from 4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one due to its macrocyclic nature and different ring system, Compound 79 highlights the profound impact of seemingly minor structural adjustments, such as incorporating a cyano group, on both potency and selectivity. [] This finding underscores the importance of systematic structural modifications in optimizing desired biological activities. []
Compound Description: Designed as an alternative macrocyclic pyrimidine system for inhibiting CDK9, Compound 89 exhibited a favorable Glide score in molecular docking studies, suggesting potential for potent CDK9 inhibition. [] Synthetic work towards this compound was initiated but not completed due to time constraints. []
Relevance: Although the synthesis of Compound 89 remained unfinished, its inclusion as a potential CDK9 inhibitor alongside 4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one underscores the exploration of diverse macrocyclic structures with strategically positioned substituents as a strategy for developing potent and selective kinase inhibitors. [] The high Glide score obtained for Compound 89 emphasizes the utility of computational methods in guiding the design and optimization of novel inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.